2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound with a molecular formula of C17H9NO6 This compound is characterized by the presence of a nitro group, a benzodioxole ring, and an indene-dione structure
Preparation Methods
The synthesis of 2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the reaction of 4,5-methylenedioxy-2-nitrobenzaldehyde with 1,3-indandione . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as cell growth inhibition or apoptosis. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar compounds to 2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione include:
- 2-(6-nitro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole
- 2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO6/c19-16-10-3-1-2-4-11(10)17(20)12(16)5-9-6-14-15(24-8-23-14)7-13(9)18(21)22/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWMSZAWFLZAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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